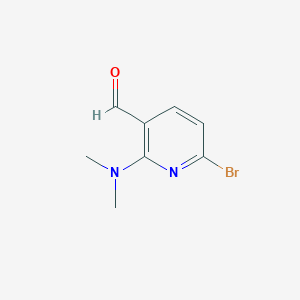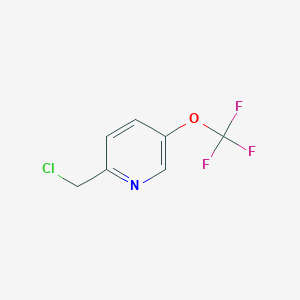
6-Fluoroindoline-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoroindoline-5-carbonitrile is a chemical compound with the CAS Number: 1702230-01-0 . It has a molecular weight of 162.17 and its IUPAC name is 6-fluoro-5-indolinecarbonitrile . It is a solid substance and should be stored in a refrigerator .
Molecular Structure Analysis
The molecular formula of this compound is C9H7FN2 . The InChI code is 1S/C9H7FN2/c10-8-4-9-6 (1-2-12-9)3-7 (8)5-11/h3-4,12H,1-2H2 .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 162.16 . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
6-Fluoroindoline-5-carbonitrile has been studied extensively in the scientific research community due to its potential therapeutic applications. This compound has been investigated for its ability to act as an agonist and antagonist in various biochemical pathways. It has been studied for its potential to be used as a drug for cancer, inflammation, and other diseases. Furthermore, this compound has been studied for its potential to be used as an effective drug delivery system.
Wirkmechanismus
The mechanism of action of 6-Fluoroindoline-5-carbonitrile is complex and involves multiple biochemical pathways. The compound has been found to act as an agonist in certain pathways, such as the NF-κB pathway, and as an antagonist in others, such as the MAPK pathway. This compound has also been found to modulate the activity of certain proteins and enzymes, such as GSK3β and PTEN. These mechanisms of action are believed to be responsible for the compound’s therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to modulate the activity of certain proteins and enzymes, such as GSK3β and PTEN. Furthermore, this compound has been shown to have neuroprotective and cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
6-Fluoroindoline-5-carbonitrile has several advantages for lab experiments. The compound is relatively easy to synthesize in a reproducible and reliable manner. Furthermore, it has a wide range of biochemical and physiological effects, which makes it a good candidate for studying various diseases and therapeutic applications. One limitation of this compound is that it is not water soluble, which can make it difficult to work with in the laboratory.
Zukünftige Richtungen
The potential therapeutic applications of 6-Fluoroindoline-5-carbonitrile are vast and the compound has been studied extensively in the scientific research community. However, there are still many unanswered questions and future directions that need to be explored. Some of these include further investigation into the compound’s mechanism of action, the development of new delivery systems for this compound, and the exploration of new therapeutic applications for the compound. Additionally, further research into the compound’s effects on specific diseases and conditions is needed.
Synthesemethoden
6-Fluoroindoline-5-carbonitrile can be synthesized from 5-fluoroisoindoline-2-carbonitrile (FIIC) by a two-step process. The first step involves reacting FIIC with a base such as sodium hydroxide to form an intermediate compound. The second step involves reacting the intermediate compound with a halogenating agent such as bromine to form this compound. This method has been used in the laboratory to synthesize this compound in a reproducible and reliable manner.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-fluoro-2,3-dihydro-1H-indole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h3-4,12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOOJZVCFWCCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol, 95%](/img/structure/B6306274.png)
![6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6306277.png)





![t-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate, 95%](/img/structure/B6306330.png)